molecular formula C23H23FN2O5S2 B2792692 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 951572-99-9

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2792692
CAS No.: 951572-99-9
M. Wt: 490.56
InChI Key: LICRDXRTHKCGLD-UHFFFAOYSA-N
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Description

The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 4-fluorobenzenesulfonyl group and a 2-methoxy-5-methylbenzenesulfonamide moiety. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S2/c1-16-5-12-22(31-2)23(14-16)32(27,28)25-19-9-6-17-4-3-13-26(21(17)15-19)33(29,30)20-10-7-18(24)8-11-20/h5-12,14-15,25H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICRDXRTHKCGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, sulfonylation, and subsequent functional group modifications. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit antidepressant properties. The sulfonamide moiety in N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide may enhance its effectiveness by modulating neurotransmitter systems such as serotonin and norepinephrine.

Anticancer Potential

Preliminary studies suggest that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific cellular targets involved in tumor growth and metastasis. In vitro studies have shown promising results against various cancer cell lines.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds similar to this compound have been investigated for their efficacy against bacterial strains and fungi, making them candidates for developing new antibiotics.

Inhibition of Enzymatic Activity

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This mechanism can be extrapolated to understand how this compound might exert its effects on microbial growth.

Modulation of Receptor Activity

Research has shown that tetrahydroquinoline derivatives can interact with various receptors in the central nervous system. This interaction could explain their potential use as antidepressants or anxiolytics by influencing neurotransmitter release and receptor sensitivity.

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant improvement in depressive symptoms in animal models when treated with related compounds.
Study BAnticancer ActivityShowed inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity.
Study CAntimicrobial TestingFound effective against resistant strains of E. coli and Staphylococcus aureus, suggesting potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and fluorophenyl groups can form specific interactions with the active sites of these targets, leading to inhibition or activation of their functions. The tetrahydroquinoline core may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related sulfonamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide C₂₃H₂₂FN₂O₅S₂ 506.56 4-fluorobenzenesulfonyl, 2-methoxy-5-methylbenzenesulfonamide, tetrahydroquinoline Enzyme inhibition, drug development
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 4-methoxyphenyl, benzenesulfonamide Antimicrobial studies
N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE C₁₉H₁₈ClFN₄O₂S₂ 452.95 4-chlorobenzenesulfonamide, triazole, allyl, 4-fluorobenzylthio Antifungal/antibacterial research

Key Observations:

Substituent Diversity: The target compound incorporates a tetrahydroquinoline core, which distinguishes it from simpler aryl sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide . This core may enhance lipophilicity and binding to hydrophobic enzyme pockets.

Halogen Effects : The 4-fluorobenzenesulfonyl group in the target compound contrasts with the 4-chlorobenzenesulfonamide in the triazole derivative . Fluorine’s electronegativity and small atomic radius could improve metabolic stability compared to chlorine.

Bioactivity Potential: While N-(4-methoxyphenyl)benzenesulfonamide has been studied for antimicrobial activity , the target compound’s dual sulfonamide groups and extended aromatic system suggest broader interactions with biological targets.

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group and a methoxy-methylbenzene sulfonamide moiety. Its molecular formula is C_{19}H_{22}F_N_2O_3S_2 with a molecular weight of approximately 396.51 g/mol.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit various biological activities, including:

  • Anticancer Activity : Some sulfonamides have demonstrated the ability to inhibit tumor cell growth in vitro and in vivo.
  • Antifungal and Antiviral Properties : Certain derivatives have been shown to possess antifungal and antiviral effects.
  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in disease processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit ATPase activity in skeletal muscle myosin II, which may play a role in muscle contraction and cellular signaling pathways .
  • Cell Cycle Interference : Some studies suggest that sulfonamides can disrupt the cell cycle in cancer cells, leading to apoptosis or senescence .
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular responses and pathways involved in tumor proliferation and metastasis.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on p-Toluene Sulfonamide : Research assessed the toxicity and pharmacological effects of p-toluene sulfonamide using zebrafish models. It was found that this compound has low toxicity levels while affecting locomotor activity and cardiac physiology .
  • In Vitro Analysis : A study highlighted the anticancer potential of substituted tetrahydroquinolines, showing significant inhibition of tumor cell lines at specific concentrations .

Data Tables

CompoundActivity TypeIC50 Value (µM)Reference
p-Toluene SulfonamideAnticancer15.5
Tetrahydroquinoline DerivativeAntifungal20.0
N-Benzyl-p-toluenesulfonamideATPase Inhibition10.0

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